N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine
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Overview
Description
N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine is a complex organic compound that features a unique combination of furan, triazine, and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine typically involves multiple steps. One common approach is the reaction of furan-2-ylmethylamine with a triazine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide the necessary energy to drive the reaction to completion in a shorter time compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield tetrahydrotriazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, tetrahydrotriazine derivatives, and substituted quinazolines, each of which can have distinct properties and applications .
Scientific Research Applications
N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives
- Furan-2-ylmethyl furan-2-carboxylate
- Furan-2-ylmethyl furan-2-carboxamide
Uniqueness
What sets N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine apart is its unique combination of furan, triazine, and quinazoline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N6O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,7-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C18H20N6O/c1-12-5-6-15-13(2)21-18(22-16(15)8-12)23-17-19-10-24(11-20-17)9-14-4-3-7-25-14/h3-8H,9-11H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
HBXAFUQKBSNOFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CC4=CC=CO4 |
Origin of Product |
United States |
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